molecular formula C19H16Cl2N4O B2562315 N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride CAS No. 1052515-41-9

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride

Cat. No.: B2562315
CAS No.: 1052515-41-9
M. Wt: 387.26
InChI Key: MARLTNLYWVHUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a 3-chlorophenyl group and a furan-2-ylmethyl group further enhances its chemical properties and potential biological activities.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

    Substitution Reactions:

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazoline derivative with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine
  • **N2-(3-bromophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine
  • **N2-(3-chlorophenyl)-N4-(thiophen-2-ylmethyl)quinazoline-2,4-diamine

Uniqueness

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the furan-2-ylmethyl group may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O.ClH/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARLTNLYWVHUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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